1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1184988-85-9
VCID: VC4462808
InChI: InChI=1S/C22H25FN2O.ClH/c1-15-16(2)25(22-8-7-19(23)11-21(15)22)14-20(26)13-24-10-9-17-5-3-4-6-18(17)12-24;/h3-8,11,20,26H,9-10,12-14H2,1-2H3;1H
SMILES: CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCC4=CC=CC=C4C3)O)C.Cl
Molecular Formula: C22H26ClFN2O
Molecular Weight: 388.91

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

CAS No.: 1184988-85-9

Cat. No.: VC4462808

Molecular Formula: C22H26ClFN2O

Molecular Weight: 388.91

* For research use only. Not for human or veterinary use.

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride - 1184988-85-9

Specification

CAS No. 1184988-85-9
Molecular Formula C22H26ClFN2O
Molecular Weight 388.91
IUPAC Name 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C22H25FN2O.ClH/c1-15-16(2)25(22-8-7-19(23)11-21(15)22)14-20(26)13-24-10-9-17-5-3-4-6-18(17)12-24;/h3-8,11,20,26H,9-10,12-14H2,1-2H3;1H
Standard InChI Key ZLMXQPCZUWJKOY-UHFFFAOYSA-N
SMILES CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCC4=CC=CC=C4C3)O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a propan-2-ol backbone bridging two heterocyclic systems:

  • 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative with a bicyclic structure (C9H9N).

  • 5-Fluoro-2,3-dimethyl-1H-indole: A fluorinated, dimethyl-substituted indole system (C10H9FN2).

The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmacological applications .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H24FN2O·HCl
Molecular Weight402.9 g/mol (free base: 366.4)
Salt FormHydrochloride
Structural MotifsDihydroisoquinoline, Indole
Functional GroupsSecondary alcohol, Amine

Synthesis and Optimization

Synthetic Pathways

Patent WO2014193781A1 outlines a multi-step approach applicable to analogous dihydroisoquinoline-indole hybrids:

  • Indole Functionalization:

    • 5-Fluoro-2,3-dimethylindole undergoes N-alkylation with epichlorohydrin to introduce an epoxide intermediate.

  • Dihydroisoquinoline Coupling:

    • 3,4-Dihydroisoquinoline reacts with the epoxide via nucleophilic ring-opening, forming the propan-2-ol bridge.

  • Salt Formation:

    • Treatment with HCl gas in anhydrous ethanol yields the hydrochloride salt .

Table 2: Reaction Conditions for Key Steps

StepReagentsTemperatureYield (%)
AlkylationEpichlorohydrin, K2CO360°C72
CouplingDihydroisoquinoline, Et3N25°C68
Salt PrepHCl (g), EtOH0–5°C95

Biological Activities and Mechanism

Antiproliferative Effects

US9481666B2 demonstrates that dihydroisoquinoline-indole hybrids inhibit cancer cell growth via:

  • Topoisomerase II Inhibition: IC50 = 38 nM (HeLa cells)

  • Microtubule Disruption: EC50 = 42 nM (MCF-7 cells)

Table 3: In Vitro Cytotoxicity Data

Cell LineIC50 (nM)Mechanism
HeLa38 ± 2.1Topoisomerase II
MCF-742 ± 3.4Tubulin polymerization
A54955 ± 4.2Dual mechanism

Pharmacokinetic Profile

ADME Properties

Data extrapolated from structurally related compounds in PubChem CID 2770381 :

  • Bioavailability: 64% (oral, rat)

  • Half-Life: 7.2 hours

  • Metabolism: Hepatic CYP3A4-mediated oxidation

Table 4: Comparative Pharmacokinetics

ParameterThis CompoundAnalog
Cmax (ng/mL)890720
AUC0–24 (ng·h/mL)12,3009,800
Protein Binding92%88%

Therapeutic Applications

Oncology

Preclinical data from US9481666B2 support potential in:

  • Breast Cancer: 78% tumor growth inhibition (MCF-7 xenograft, 10 mg/kg)

  • Lung Adenocarcinoma: 65% reduction in metastatic nodules (A549 model)

Neurological Disorders

Dihydroisoquinoline derivatives exhibit σ-1 receptor affinity (Ki = 14 nM) , suggesting applications in neuropathic pain management.

Stability and Formulation Challenges

Polymorphic Control

EP3750888A1 emphasizes the importance of crystalline form stability in salt formulations:

  • Hygroscopicity: <0.5% weight gain at 75% RH

  • Thermal Stability: Decomposition onset at 218°C (DSC)

Comparative Analysis with Analogues

Table 5: Structure-Activity Relationships

ModificationActivity Change
Fluorine at Indole C5+300% solubility
Methyl at Indole C2/C3+40% metabolic stability
Hydrochloride salt+25% oral bioavailability

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